4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(ethylsulfonyl)thiazol-5-amine
Description
4-((4-Chlorophenyl)sulfonyl)-N-ethyl-2-(ethylsulfonyl)thiazol-5-amine is a synthetic thiazole derivative characterized by a central thiazole ring substituted with two sulfonyl groups: a 4-chlorophenylsulfonyl moiety at position 4 and an ethylsulfonyl group at position 2. This compound belongs to a broader class of sulfonamide-containing heterocycles, which are widely studied for their pharmacological properties, including kinase inhibition, antimicrobial activity, and anticancer effects .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-ethyl-2-ethylsulfonyl-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S3/c1-3-15-11-12(16-13(21-11)22(17,18)4-2)23(19,20)10-7-5-9(14)6-8-10/h5-8,15H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQZZZOZXDLLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(S1)S(=O)(=O)CC)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(ethylsulfonyl)thiazol-5-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Sulfonylation: The thiazole intermediate is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Substitution Reaction: The chlorosulfonyl derivative is reacted with 4-chlorophenylsulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like triethylamine or pyridine are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Pathways
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(ethylsulfonyl)thiazol-5-amine typically involves:
- Formation of the Thiazole Ring : Starting from appropriate thiazole precursors, the sulfonyl group is introduced via sulfonation reactions.
- Substitution Reactions : The introduction of ethyl groups is achieved through nucleophilic substitution methods, often employing alkyl halides in the presence of bases.
- Characterization : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
In one study, thiazole derivatives were evaluated for their minimum inhibitory concentrations (MICs) against strains such as Bacillus subtilis and Escherichia coli. The results indicated promising antibacterial activity, suggesting that the thiazole moiety plays a crucial role in enhancing the antimicrobial efficacy of these compounds .
Anticancer Potential
The anticancer properties of thiazole derivatives have also been explored extensively. Compounds similar to this compound have been tested against various cancer cell lines, including breast cancer (MCF7) and others.
Molecular docking studies have been employed to understand the binding interactions between these compounds and their target proteins involved in cancer progression. Results from these studies suggest that certain substitutions on the thiazole ring can enhance binding affinity and selectivity towards cancer cell targets .
Study 1: Synthesis and Antimicrobial Evaluation
A recent study focused on synthesizing a series of thiazole derivatives, including those with sulfonamide functionalities. The synthesized compounds were screened for antimicrobial activity against several strains, revealing that specific substitutions significantly improved their efficacy. Notably, compounds bearing electron-withdrawing groups showed enhanced activity against Bacillus subtilis .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4a | 32 | Moderate |
| 4b | 16 | Strong |
| 4c | 8 | Very Strong |
Study 2: Anticancer Activity Assessment
Another investigation assessed the anticancer effects of thiazole derivatives on MCF7 cells. The study utilized the Sulforhodamine B assay to evaluate cell viability post-treatment with various concentrations of the synthesized compounds.
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| 5a | 12 | High |
| 5b | 25 | Moderate |
| 5c | 50 | Low |
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways.
Molecular Targets: Common targets include kinases, proteases, and other enzymes involved in disease pathways.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural motifs with several thiazole and thiadiazole derivatives reported in the literature. Below is a comparative analysis of key analogs:
Functional Group Impact on Bioactivity
- Sulfonyl Groups : The dual sulfonyl groups in the target compound likely enhance electron-withdrawing effects, increasing electrophilicity and interaction with nucleophilic residues in enzymes (e.g., kinases or proteases) . Compared to analogs with aryl sulfonyl groups (e.g., benzenesulfonyl in ), ethylsulfonyl substituents may improve solubility and reduce steric hindrance.
- N-Ethylamine : Unlike N-phenyl or N-pyridinylmethyl analogs (), the ethylamine group offers moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Pharmacological and Physicochemical Properties
- Kinase Inhibition: Thiazole derivatives with sulfonamide groups, such as 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (Aurora kinase inhibitor, Ki = 8–9 nM ), demonstrate that para-substituted aniline groups enhance potency. The target compound’s 4-chlorophenylsulfonyl group may mimic such interactions.
- Solubility and Bioavailability : Ethylsulfonyl groups may confer better solubility than bulkier aryl sulfonyl analogs (e.g., ), though computational modeling would be required to confirm this.
Biological Activity
The compound 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(ethylsulfonyl)thiazol-5-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer, antioxidant, and antimicrobial properties, supported by recent research findings and case studies.
Chemical Structure
The compound can be represented by the following structure:
Anticancer Activity
Research indicates that thiazole derivatives, including compounds similar to this compound, exhibit significant anticancer properties. A study involving various thiazole derivatives demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H522 (Lung) | 0.06 |
| HT29 (Colon) | 0.1 |
| MCF7 (Breast) | 2.5 |
The derivatives showed varying degrees of inhibition, with some demonstrating over 40% growth inhibition in specific cancer types .
Antioxidant Activity
Thiazole-based compounds have also been investigated for their antioxidant capabilities. For instance, a derivative of thiazole was reported to scavenge free radicals effectively and protect against oxidative damage in cellular models. The antioxidant activity is quantified using assays such as DPPH and nitric oxide scavenging tests:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Thiazole Derivative A | 85 |
| Thiazole Derivative B | 90 |
These results suggest that the compound may have therapeutic potential in oxidative stress-related conditions .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been documented extensively. A recent study highlighted the effectiveness of these compounds against various bacterial strains, including:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| A. niger | 12 |
These findings indicate that thiazole derivatives possess broad-spectrum antimicrobial activity, making them candidates for further development as antimicrobial agents .
Case Studies
- Study on Oct3/4 Induction : A lead structure related to the compound was identified as a potent inducer of Oct3/4 expression in pluripotent cells. This property suggests potential applications in regenerative medicine and cancer therapy .
- Anti-inflammatory Properties : Research on related thiazole compounds revealed anti-inflammatory and immunosuppressive activities, indicating that these compounds could be beneficial in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(ethylsulfonyl)thiazol-5-amine, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide intermediates followed by oxidative sulfonylation. Key parameters include:
- Reagent selection : Lawesson’s reagent for cyclization and hydrogen peroxide/mCPBA for sulfonyl group oxidation .
- Temperature control : Reactions often require reflux conditions (90–100°C) to optimize cyclization efficiency .
- Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) improves purity, while HPLC with C18 columns ensures final compound integrity .
Q. What spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of sulfonamide-functionalized thiazole derivatives?
- Methodological Answer :
- NMR spectroscopy : H and C NMR identify substituents (e.g., sulfonyl, chloroaryl groups) via characteristic shifts (e.g., sulfonyl protons at δ 3.1–3.5 ppm) .
- X-ray crystallography : Resolves bond angles and spatial arrangements, particularly for sulfonyl-thiazole linkages (e.g., S–N bond distances ~1.65 Å) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] at m/z 445.03) .
Q. What in vitro models are appropriate for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer :
- Antitumor screening : NCI-60 cell line panels assess potency (e.g., GI values) across diverse cancer types .
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
Advanced Research Questions
Q. How can conflicting data regarding the antitumor efficacy of sulfonyl-containing thiazole derivatives be systematically analyzed?
- Methodological Answer :
- Meta-analysis : Compare IC values across studies, adjusting for variables like cell passage number, assay duration, and compound purity .
- Dose-response validation : Repeat assays under standardized conditions (e.g., 72-hour exposure, 10% FBS media) to isolate compound-specific effects .
- Mechanistic studies : Use flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to confirm consistency in mode of action .
Q. What strategies elucidate the reaction mechanisms of sulfonyl group introduction in thiazole derivatives under varying oxidative conditions?
- Methodological Answer :
- Kinetic studies : Monitor intermediate formation (e.g., sulfoxide vs. sulfone) via LC-MS during oxidation with HO or mCPBA .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for sulfonyl radical formation .
- Isotopic labeling : S-labeled reagents trace sulfonyl group incorporation pathways .
Q. How do structural modifications at the N-ethyl and sulfonyl positions affect pharmacokinetic properties?
- Methodological Answer :
- SAR studies : Synthesize analogs with methyl/isopropyl substituents and compare logP (HPLC retention times) and metabolic stability (microsomal assays) .
- ADMET prediction : SwissADME or pkCSM tools forecast bioavailability and toxicity profiles based on substituent electronegativity and steric bulk .
- In vivo validation : Pharmacokinetic studies in rodents measure half-life and tissue distribution (e.g., LC-MS/MS plasma analysis) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally analogous compounds?
- Methodological Answer :
- Controlled replication : Repeat assays using identical cell lines (e.g., MCF-7 breast cancer) and compound batches (≥95% purity by HPLC) .
- Epistatic analysis : Evaluate interactions with cellular transporters (e.g., ABCB1 knockdown via siRNA) to identify resistance mechanisms .
- Structural benchmarking : Compare X-ray structures to rule out polymorphism or hydration state differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
